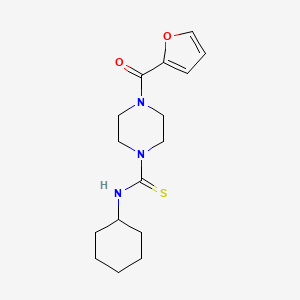
N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis in H3-Receptor Antagonists
Research into H3-receptor antagonists, such as thioperamide which is structurally similar to N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide, has focused on their conformational flexibility. This is important for designing new H3-receptor antagonists. A study using molecular mechanics and X-ray crystallography analyzed these compounds, providing insights into their potential therapeutic applications (Plazzi et al., 1997).
Synthesis and Evaluation for Antidepressant and Antianxiety Activities
Another related study involved the synthesis of novel compounds with a structure similar to this compound. These compounds were evaluated for their antidepressant and antianxiety activities, demonstrating the potential use of such compounds in psychiatric treatment (Kumar et al., 2017).
Anti-TMV and Antimicrobial Activities
A series of new derivatives, including this compound, have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This underscores their potential in agricultural and pharmaceutical applications (Reddy et al., 2013).
HPLC-DAD Method for Determination in Pharmaceutical Solutions
A highly sensitive and selective method using high-performance liquid chromatography with diode-array detection (HPLC-DAD) has been developed for determining similar compounds in pharmaceutical solutions, indicating its importance in quality control and drug development processes (Varynskyi et al., 2017).
Antimicrobial and Hypoglycemic Activities
N-(1-Adamantyl)carbothioamide derivatives, with a structure akin to this compound, were synthesized and shown to have significant antimicrobial activity against several microorganisms and potential hypoglycemic activity, indicating their therapeutic potential in treating infections and diabetes (Al-Abdullah et al., 2015).
Anticancer Activity of Piperazine Derivatives
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlight the potential of piperazine-based compounds in cancer therapy (Kumar et al., 2013).
Sigma Receptor Ligand for Oncology Applications
Research on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, a structurally similar compound to this compound, has shown its potential as a therapeutic and diagnostic tool in oncology, especially with its reduced lipophilicity (Abate et al., 2011).
Antibacterial Activity of Furan and Piperazine-Containing Compounds
The synthesis and antibacterial activity of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines indicate the broad spectrum of antibacterial applications for compounds containing furan and piperazine structures (Rani et al., 2012).
Antimicrobial Activity of N-aryl Piperazine Derivatives
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have shown potential antimicrobial activity, demonstrating the applicability of piperazine derivatives in antimicrobial research (Babu et al., 2015).
Properties
IUPAC Name |
N-cyclohexyl-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h4,7,12-13H,1-3,5-6,8-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNUQEYJCRZZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2422199.png)

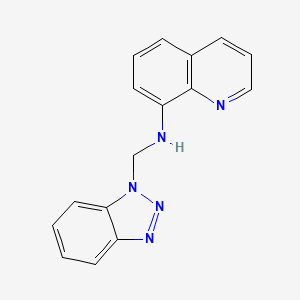
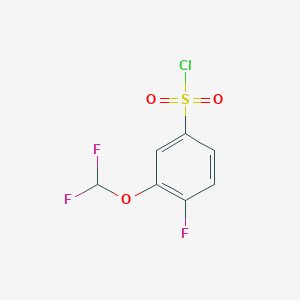
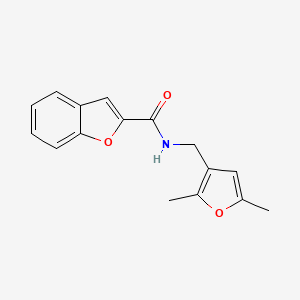
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/no-structure.png)
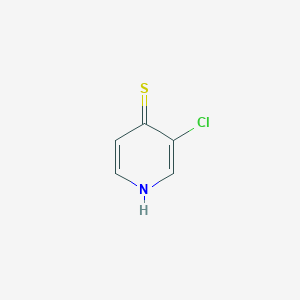
![N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2422213.png)
![N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2422214.png)
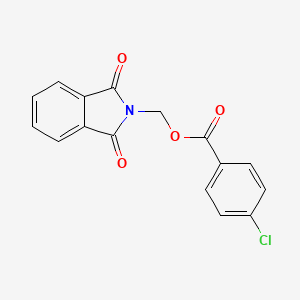
![(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B2422216.png)
![ethyl 2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422218.png)


